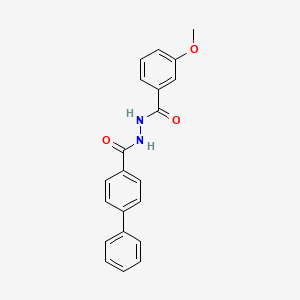

N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical synthesis and characterization of compounds structurally related to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide have been explored in various studies. These compounds are of interest due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

Compounds similar to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide have been synthesized through acid-catalyzed reactions involving carbohydrazides and aldehydes in ethanol under reflux conditions. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized with an 88% yield through such a method (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy. The structures are characterized by specific dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonding, which influences their molecular conformations (Arshad et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as cycloadditions, nucleophilic attacks, and condensation reactions, leading to the formation of heterocyclic structures and Schiff bases. The reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings (Omar et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal packing, are determined by the molecular structure and intermolecular interactions. For instance, the crystal packing is often stabilized by N–H⋯O hydrogen bonds forming chain structures along specific crystal axes (Zhu & Qiu, 2011).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic properties, are studied using spectroscopic methods and computational models. Density functional theory (DFT) calculations provide insights into charge distribution, molecular orbitals, and potential reactivity sites. For example, NBO calculations support the high stability of related compounds in solution, while frontier orbitals studies suggest low reactivity (Karrouchi et al., 2021).

Scientific Research Applications

Antibacterial and Antifungal Activity

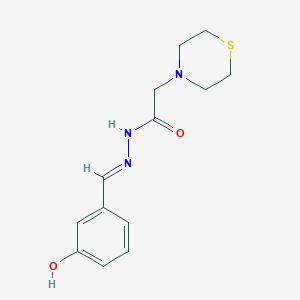

Hydrazide-hydrazones derived from 3-methoxybenzoic acid, including compounds structurally related to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide, have been shown to exhibit promising antibacterial activity, particularly against Gram-positive bacteria such as Bacillus spp. These compounds demonstrated bacteriostatic or bactericidal activity superior to commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).

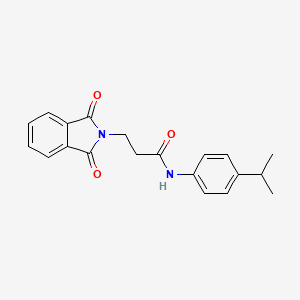

Cholinesterase Inhibitory and Anticancer Activity

Research has also focused on the synthesis of derivatives for cholinesterase inhibition, a target for Alzheimer's disease treatment. Sequentially transformed new triazoles derived from 4-methoxybenzoic acid showed excellent cholinesterase inhibitory potential and demonstrated significant anti-proliferative activity against cancer cells, suggesting their potential as chemotherapeutic agents (M. Arfan et al., 2018).

Antioxidant Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties exhibited antioxidant activity higher than that of well-known antioxidants like ascorbic acid. These findings suggest their potential application in preventing oxidative stress-related diseases (I. Tumosienė et al., 2020).

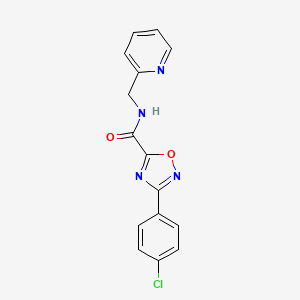

Lipase and α-Glucosidase Inhibition

Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were investigated for their lipase and α-glucosidase inhibition activities, showing promising results that could contribute to the management of conditions like obesity and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Schiff Base Compounds and DNA Interaction

Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant activities. These compounds' ability to interact with Salmon sperm DNA through intercalation mode highlights their potential in drug design and pharmacological applications (M. Sirajuddin et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methoxy-N'-(4-phenylbenzoyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-19-9-5-8-18(14-19)21(25)23-22-20(24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENMKWVVFCYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)